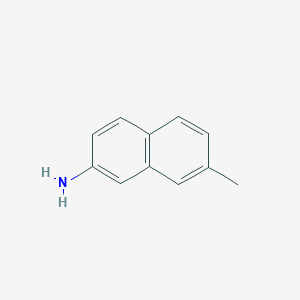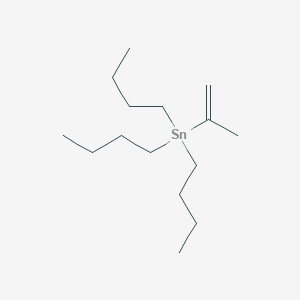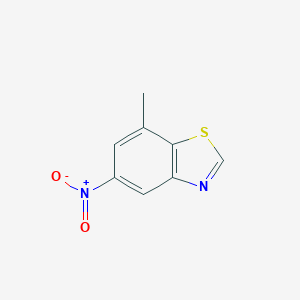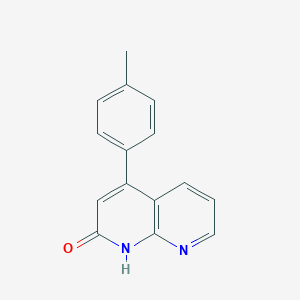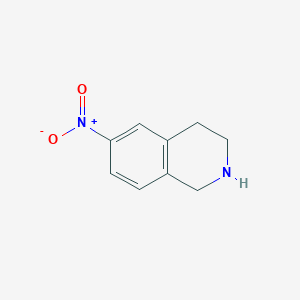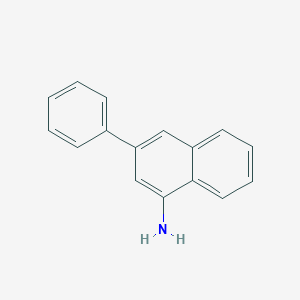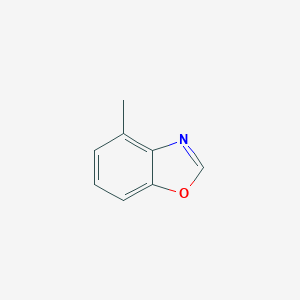
4-(p-トリルオキシ)フタロニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a p-tolyloxy group. This compound is primarily used as an intermediate in the synthesis of various high-performance materials, including phthalonitrile resins, which are known for their excellent thermal and mechanical properties .
科学的研究の応用
4-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
作用機序
Biochemical Pathways
The specific biochemical pathways affected by 4-(p-Tolyloxy)phthalonitrile are currently unknown
Pharmacokinetics
The pharmacokinetic properties of 4-(p-Tolyloxy)phthalonitrile have been partially characterized . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good oral bioavailability and central nervous system penetration . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . This could potentially affect the metabolism of other drugs.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(p-Tolyloxy)phthalonitrile is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 4-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(p-Tolyloxy)phthalonitrile .
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyloxy)phthalonitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted phthalonitrile derivatives.
Polymerization: It can undergo polymerization reactions to form phthalonitrile resins, which are used in high-performance materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Catalysts such as aromatic amines are used to initiate the polymerization process.
Major Products
Substituted Phthalonitrile Derivatives: These are formed through nucleophilic substitution reactions.
Phthalonitrile Resins: These are the major products formed through polymerization reactions and are used in various high-performance applications.
類似化合物との比較
Similar Compounds
- 4-(4-Methylphenoxy)phthalonitrile
- 4-(4-Methylphenoxy)-1,2-Benzenedicarbonitrile
- 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Uniqueness
4-(p-Tolyloxy)phthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other phthalonitrile derivatives, it offers a balance of reactivity and stability, making it an ideal intermediate for the synthesis of high-performance materials. Its ability to undergo efficient polymerization reactions with aromatic amine catalysts further distinguishes it from similar compounds .
特性
IUPAC Name |
4-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURVCRHUSMFTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579052 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-07-8 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

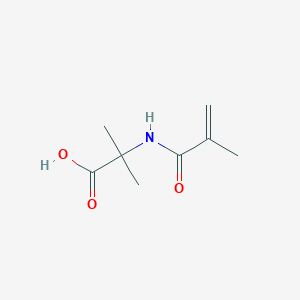
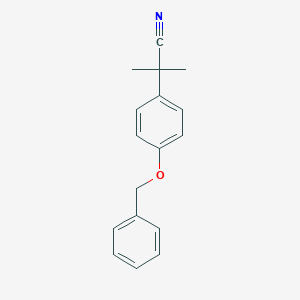
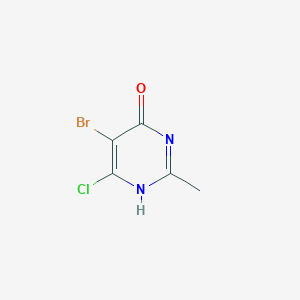
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)


